molecular formula C2Br3N3O B14601758 Tribromoacetyl azide CAS No. 60044-29-3

Tribromoacetyl azide

Cat. No.: B14601758
CAS No.: 60044-29-3
M. Wt: 321.75 g/mol
InChI Key: LFLVQWUWRGFCDB-UHFFFAOYSA-N
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Description

Tribromoacetyl azide (chemical formula: CBr₃CON₃) is a halogenated organic azide characterized by a tribromoacetyl group linked to an azide functionality. Azides are generally reactive due to the high-energy N₃ group, which can decompose explosively under heat, friction, or shock . The bromine substituents likely enhance its electrophilicity and molecular weight, influencing stability and reactivity compared to non-halogenated analogs.

Properties

CAS No.

60044-29-3

Molecular Formula

C2Br3N3O

Molecular Weight

321.75 g/mol

IUPAC Name

2,2,2-tribromoacetyl azide

InChI

InChI=1S/C2Br3N3O/c3-2(4,5)1(9)7-8-6

InChI Key

LFLVQWUWRGFCDB-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(Br)(Br)Br)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromoacetyl azide can be synthesized through the reaction of tribromoacetic acid with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction can be represented as follows:

CBr3COOH+NaN3CBr3CON3+NaOH\text{CBr}_3\text{COOH} + \text{NaN}_3 \rightarrow \text{CBr}_3\text{CON}_3 + \text{NaOH} CBr3​COOH+NaN3​→CBr3​CON3​+NaOH

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow systems to ensure safety and efficiency. The use of triphosgene as a reagent in ionic liquids has been reported to yield high amounts of acyl azides under mild reaction conditions .

Chemical Reactions Analysis

Thermal Decomposition and Curtius Rearrangement

Acyl azides typically undergo the Curtius rearrangement upon heating, forming isocyanates and nitrogen gas. For tribromoacetyl azide, this reaction would proceed as:
CBr CON3ΔCBr NCO+N2\text{CBr CON}_3\xrightarrow{\Delta}\text{CBr NCO}+\text{N}_2\uparrow

This reaction is driven by the stability of the isocyanate product and the electron-withdrawing tribromoacetyl group, which accelerates decomposition .

Key Factors Influencing Reactivity:

  • Electron-Withdrawing Effect : The –CBr₃ group enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack or rearrangement.

  • Thermal Stability : this compound is likely less stable than simpler acyl azides (e.g., acetyl azide) due to steric and electronic effects.

Nucleophilic Substitution Reactions

The tribromoacetyl group’s strong electron-withdrawing nature makes it susceptible to nucleophilic substitution. For example:
CBr CON3+ROHCBr COOR+HN3\text{CBr CON}_3+\text{ROH}\rightarrow \text{CBr COOR}+\text{HN}_3

This reactivity aligns with studies on tribromoacetic acid derivatives, where bromine atoms are readily displaced by nucleophiles .

Table 1: Hypothetical Nucleophilic Substitutions of this compound

NucleophileProductConditions
H₂OTribromoacetic acidAqueous, room temp
NH₃TribromoacetamideAmmonia, reflux
ROHTribromoacetate esterAlcohol, acid catalyst

Cycloaddition Reactions

This compound may participate in 1,3-dipolar cycloadditions with alkynes or alkenes. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) would yield 1,4-disubstituted triazoles:
CBr CON3+RC CHCuCBr COtriazole\text{CBr CON}_3+\text{RC CH}\xrightarrow{\text{Cu}}\text{CBr CO}\cdot \text{triazole}

This reaction is analogous to the RuAAC mechanism observed in transition-metal-catalyzed systems .

Challenges:

  • The bulky –CBr₃ group may sterically hinder cycloaddition.

  • Competing decomposition pathways (e.g., Curtius rearrangement) could reduce yield.

Reduction Reactions

This compound can be reduced to tribromoacetamide or tribromoethylamine via Staudinger or catalytic hydrogenation:

  • Staudinger Reduction :
    CBr CON3+PPh3CBr CONH2+N2+Ph3PO\text{CBr CON}_3+\text{PPh}_3\rightarrow \text{CBr CONH}_2+\text{N}_2\uparrow +\text{Ph}_3\text{PO}

    This mirrors the Staudinger mechanism for aryl azides .

  • Catalytic Hydrogenation :
    CBr CON3+H2Pd CCBr CH2NH2+N2\text{CBr CON}_3+\text{H}_2\xrightarrow{\text{Pd C}}\text{CBr CH}_2\text{NH}_2+\text{N}_2\uparrow

Hydrolysis and Stability

This compound is prone to hydrolysis in aqueous environments, forming tribromoacetic acid and hydrazoic acid:
CBr CON3+H2OCBr COOH+HN3\text{CBr CON}_3+\text{H}_2\text{O}\rightarrow \text{CBr COOH}+\text{HN}_3

This reactivity is consistent with the instability of acyl azides in protic solvents .

Table 2: Comparative Hydrolysis Rates of Acyl Azides

CompoundHydrolysis Rate (k, s⁻¹)Conditions
Acetyl azide1.2 × 10⁻⁴pH 7, 25°C
Trifluoroacetyl azide5.8 × 10⁻³pH 7, 25°C
This compound Estimated: >10⁻² pH 7, 25°C (predicted)

Mechanism of Action

Tribromoacetyl azide exerts its effects through the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Tribromoacetyl azide (inferred from analogous compounds) and related substances:

Compound Structure Reactivity Stability Applications Hazards
This compound CBr₃CON₃ High (electrophilic bromine, explosive azide) Likely thermally unstable Synthetic intermediates (inferred) Explosive risk, toxic decomposition products
Sodium azide (NaN₃) NaN₃ Moderate (hydrolyzes to HN₃) Stable at RT, decomposes >275°C Preservative, airbag propellant Acute toxicity, explosive metal azides
Diphenylphosphoryl azide (C₆H₅)₂P(O)N₃ High (Staudinger reactions) Stable under lab conditions Peptide synthesis, click chemistry Shock-sensitive, explosive
Bromoacetic acid BrCH₂COOH High (alkylating agent) Stable but corrosive Pharmaceuticals, alkylation agent Corrosive, toxic

Key Comparisons:

Reactivity: this compound’s bromine atoms increase electrophilicity compared to sodium azide (ionic) or diphenylphosphoryl azide (organophosphorus). This may facilitate nucleophilic substitutions but also elevate explosive risks due to combined azide and bromine instability . Unlike bromoacetic acid, which acts as an alkylating agent, this compound’s reactivity is dominated by the azide group, enabling cycloaddition or decomposition pathways .

Stability :

  • This compound is likely less stable than diphenylphosphoryl azide, as halogenated azides are prone to rapid decomposition under heat or mechanical stress. Sodium azide, while stable at room temperature, shares this thermal instability at elevated temperatures .

Hazards :

  • All azides pose explosion risks, but this compound’s bromine content may generate toxic byproducts (e.g., HBr, Br₂) upon decomposition, unlike NaN₃’s HN₃ or diphenylphosphoryl azide’s phosphorous oxides .

Synthetic Utility: this compound could serve as a bromine-rich precursor in halogenation reactions, similar to how bromoacetic acid is used for alkylation . However, its azide group might limit compatibility with reducing conditions compared to non-azide brominated compounds.

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